N-(Pyridin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pyridin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a complex organic compound that features a pyridine ring and a benzamide moiety, both of which are substituted with trifluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps, starting with the preparation of the pyridine and benzamide precursors. One common method involves the reaction of 3-aminopyridine with 2,5-dihydroxybenzoic acid, followed by the introduction of trifluoroethoxy groups through nucleophilic substitution reactions. The final step involves the formation of the amide bond under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient heat and mass transfer, as well as the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoroethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring would yield N-oxides, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-(Pyridin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-(Pyridin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-3-yl)-2,5-dimethoxybenzamide
- N-(Pyridin-3-yl)-2,5-dichlorobenzamide
- N-(Pyridin-3-yl)-2,5-difluorobenzamide
Uniqueness
N-(Pyridin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of trifluoroethoxy groups, which can significantly alter its chemical and physical properties compared to similar compounds. These groups can enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it a valuable compound for various applications.
Properties
CAS No. |
57415-38-0 |
---|---|
Molecular Formula |
C16H12F6N2O3 |
Molecular Weight |
394.27 g/mol |
IUPAC Name |
N-pyridin-3-yl-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
InChI |
InChI=1S/C16H12F6N2O3/c17-15(18,19)8-26-11-3-4-13(27-9-16(20,21)22)12(6-11)14(25)24-10-2-1-5-23-7-10/h1-7H,8-9H2,(H,24,25) |
InChI Key |
ZYZPDUJPBRLOAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.